

# Application Note and Protocol: Nitrate Measurement by Chromotropic Acid Method

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## Compound of Interest

Compound Name: 4,5-Dihydroxynaphthalene-2,7-disulfonic acid

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This document provides a detailed protocol for the quantitative determination of nitrate in aqueous samples using the chromotropic acid method. This spectrophotometric method is based on the reaction of nitrate with chromotropic acid in a strong sulfuric acid medium to form a yellow-colored complex. The intensity of the color, which is proportional to the nitrate concentration, is measured at a wavelength of approximately 410 nm.[1][2] This method is suitable for researchers, scientists, and professionals in various fields, including environmental monitoring and drug development.

## Principle

In the presence of concentrated sulfuric acid, two moles of nitrate ( $\text{NO}_3^-$ ) react with one mole of chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid) to produce a yellow-colored product.[1][2] The absorbance of this complex is measured using a spectrophotometer, and the nitrate concentration is determined by comparison with a standard calibration curve. The reaction is highly dependent on the acidic conditions provided by the concentrated sulfuric acid.[3]

## Reagents and Materials

### 2.1. Reagent Preparation

Proper preparation of reagents is critical for accurate nitrate measurement. Use nitrate-free deionized water for all solutions.

- Nitrate-Free Water: If commercially available nitrate-free water is not accessible, it can be prepared by passing deionized water through a strong-base anion exchange resin. The absorbance of a reagent blank prepared with this water should not exceed 0.01.[1]
- Stock Nitrate Solution (100 mg/L  $\text{NO}_3^-$ -N): Dry potassium nitrate ( $\text{KNO}_3$ ) at 105°C for 24 hours.[1] Dissolve 0.7218 g of the dried  $\text{KNO}_3$  in nitrate-free deionized water and dilute to 1000 mL in a volumetric flask. This solution is stable for several months when stored at 4°C.
- Standard Nitrate Solution (10 mg/L  $\text{NO}_3^-$ -N): Dilute 100 mL of the stock nitrate solution to 1000 mL with nitrate-free deionized water. This working standard should be prepared fresh weekly.
- Chromotropic Acid Reagent (0.1% w/v): Dissolve 100 mg of purified chromotropic acid (disodium salt) in 100 mL of concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ ).[1] This solution should be stored in a brown bottle and prepared fresh every two weeks.[1] A colorless reagent indicates the absence of nitrate contamination in the sulfuric acid.[1]
- Sulfite-Urea Reagent: Dissolve 5 g of urea and 4 g of anhydrous sodium sulfite ( $\text{Na}_2\text{SO}_3$ ) in 1000 mL of nitrate-free deionized water.[1]
- Antimony Reagent: Heat 500 mg of antimony metal in 100 mL of concentrated sulfuric acid until the metal is dissolved.[1] Cool the solution and carefully add it to 20 mL of iced water. If crystals form upon standing overnight, they can be redissolved by gentle heating.[1]

## 2.2. Equipment

- Spectrophotometer capable of measuring absorbance at 410 nm.[1]
- Matched quartz cuvettes (1 cm path length or longer).[1]
- Volumetric flasks (various sizes).
- Pipettes.
- Cooling bath (e.g., a tray of cold water, 10-20°C).[1]

## Experimental Protocol

### 3.1. Preparation of Calibration Standards

Prepare a series of calibration standards by diluting the standard nitrate solution (10 mg/L  $\text{NO}_3^-$ -N) with nitrate-free deionized water. A typical concentration range is 0.10 to 5.0 mg/L  $\text{NO}_3^-$ -N.[\[1\]](#)

### 3.2. Sample Preparation and Analysis

- If the sample contains suspended matter, filter it appropriately.[\[1\]](#)
- Pipette 2.0 mL of the standard, sample, or a nitrate-free water blank into separate dry 10 mL volumetric flasks.[\[1\]](#)
- To each flask, add one drop of the sulfite-urea reagent to remove interference from residual chlorine and nitrite.[\[1\]](#)
- Place the flasks in a cooling bath (10-20°C).[\[1\]](#)
- Carefully add 2.0 mL of the antimony reagent to each flask and swirl.[\[1\]](#) This step is necessary to mask chloride interference.
- After approximately 4 minutes in the cooling bath, add 1.0 mL of the chromotropic acid reagent to each flask and swirl.
- Continue to cool the flasks for another 3 minutes.
- Add concentrated sulfuric acid to bring the volume close to the 10 mL mark.[\[1\]](#)
- Stopper the flasks and mix by inverting four times.[\[1\]](#)
- Allow the flasks to stand at room temperature for 45 minutes for color development.[\[1\]](#)
- Adjust the final volume to 10 mL with concentrated sulfuric acid and mix gently to avoid gas bubbles.[\[1\]](#)
- Measure the absorbance of the standards and samples against the reagent blank at 410 nm between 15 minutes and 24 hours after the final volume adjustment.[\[1\]](#)

### 3.3. Data Analysis

- Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations (mg/L NO<sub>3</sub><sup>-</sup>-N).
- Determine the concentration of nitrate in the samples by comparing their absorbance values to the calibration curve.

## Interferences

Several substances can interfere with the chromotropic acid method. The provided protocol includes steps to mitigate these interferences.

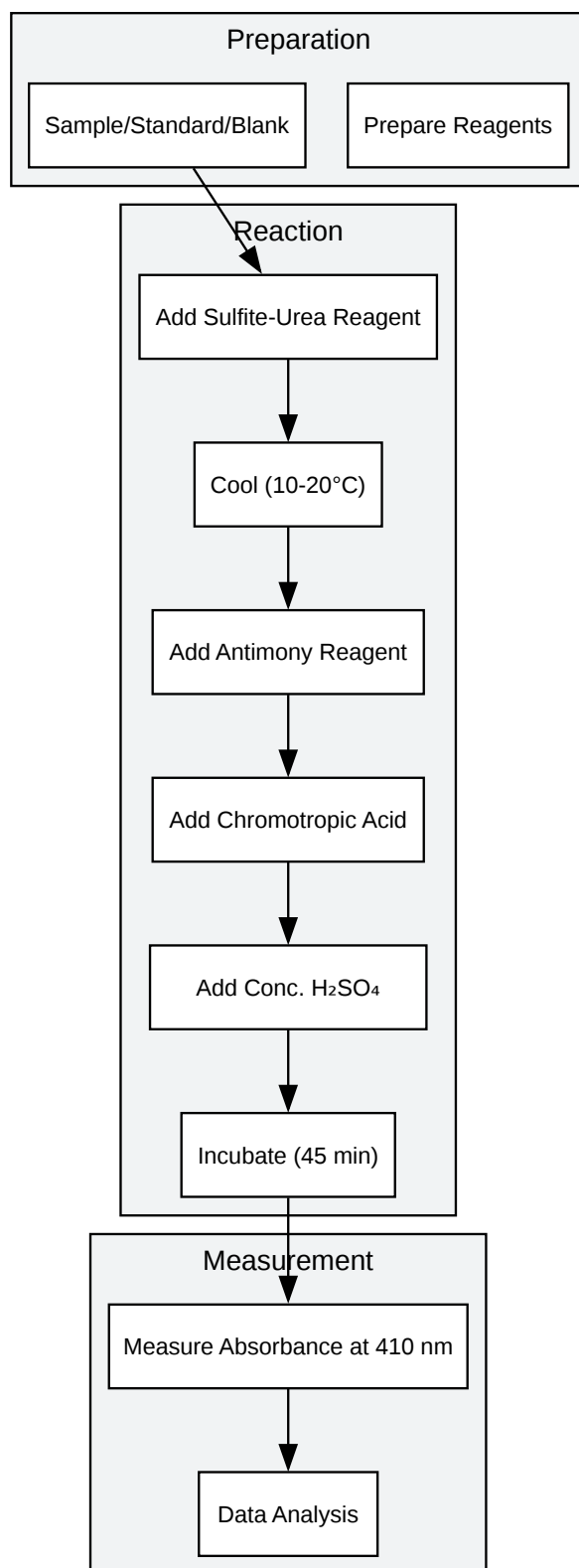
Interferent	Elimination Method
Residual Chlorine & Oxidants	Addition of sodium sulfite.[4]
Nitrite	Addition of urea, which converts nitrite to nitrogen gas.[4]
Chloride	Masked by the addition of antimony (III).[4]
Iron (III)	Can be masked by the addition of antimony (III). [4]

## Quantitative Data Summary

Parameter	Value	Reference
Wavelength of Maximum Absorbance	410 - 412 nm	[3]
Linearity Range	0.10 - 5.0 mgN/L	
Detection Limit (LOD)	~0.05 mgN/L	
Reaction Time	45 minutes	[1]
Color Stability	At least 48 hours	[3]

## Diagrams

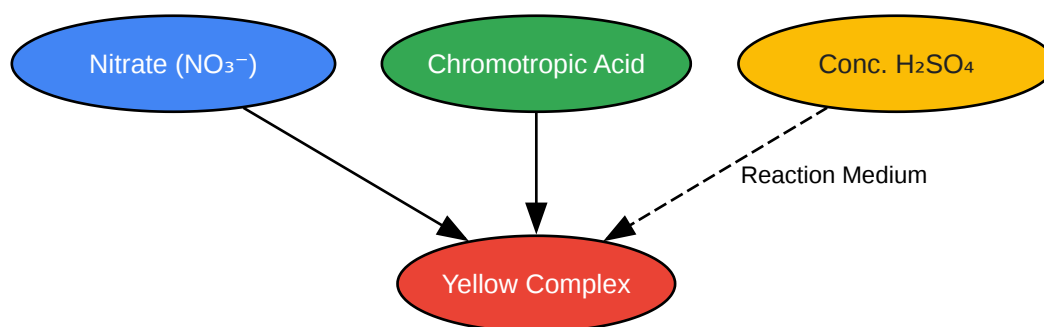
### Experimental Workflow for Nitrate Measurement



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Caption: Experimental workflow for nitrate measurement.

Signaling Pathway of Chromotropic Acid Reaction



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Caption: Reaction of nitrate with chromotropic acid.

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